Cas no 26960-62-3 (Ethyl 6-ethoxy-1H-indole-2-carboxylate)

26960-62-3 structure

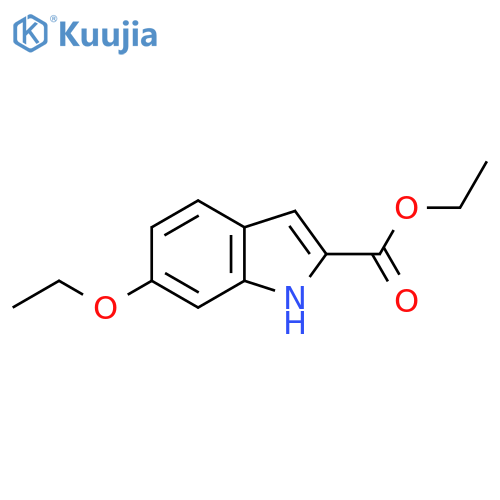

商品名:Ethyl 6-ethoxy-1H-indole-2-carboxylate

CAS番号:26960-62-3

MF:C13H15NO3

メガワット:233.263103723526

MDL:MFCD03095162

CID:4712021

Ethyl 6-ethoxy-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-ethoxy-1H-indole-2-carboxylate

- STK504656

- Ethyl 6-ethoxy-1H-indole-2-carboxylate

-

- MDL: MFCD03095162

- インチ: 1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3

- InChIKey: YOZPDSFTRJPQAR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC2C=C(C(=O)OCC)NC=2C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 269

- トポロジー分子極性表面積: 51.3

- 疎水性パラメータ計算基準値(XlogP): 3.5

Ethyl 6-ethoxy-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 038762-500mg |

Ethyl 6-ethoxy-1H-indole-2-carboxylate |

26960-62-3 | 500mg |

$189.00 | 2023-09-09 | ||

| Chemenu | CM246912-1g |

Ethyl 6-ethoxy-1H-indole-2-carboxylate |

26960-62-3 | 95%+ | 1g |

$222 | 2024-07-28 | |

| Chemenu | CM246912-5g |

Ethyl 6-ethoxy-1H-indole-2-carboxylate |

26960-62-3 | 95%+ | 5g |

$561 | 2021-08-04 | |

| Chemenu | CM246912-5g |

Ethyl 6-ethoxy-1H-indole-2-carboxylate |

26960-62-3 | 95%+ | 5g |

$594 | 2024-07-28 |

Ethyl 6-ethoxy-1H-indole-2-carboxylate 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

26960-62-3 (Ethyl 6-ethoxy-1H-indole-2-carboxylate) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 857369-11-0(2-Oxoethanethioamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量